molecular formula C15H19NO4 B11771549 Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate

Cat. No.: B11771549
M. Wt: 277.31 g/mol
InChI Key: XFWQUDRBHCADKT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a hydroxyphenyl group, a piperidinone ring, and an ethyl ester functional group. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate typically involves the esterification of 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidinone ring can modulate biological activity through its structural properties. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)propanoate
  • Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)butanoate
  • Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)pentanoate

Uniqueness

Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)14(11-6-8-12(17)9-7-11)16-10-4-3-5-13(16)18/h6-9,14,17H,2-5,10H2,1H3

InChI Key

XFWQUDRBHCADKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)N2CCCCC2=O

Origin of Product

United States

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